molecular formula C9H7ClN2O2 B2414597 methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 143468-07-9

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Cat. No. B2414597
M. Wt: 210.62
InChI Key: YCPHTTJYZGPHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the formula C9H7ClN2O2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H7ClN2O2 . Unfortunately, the specific structural details are not available in the retrieved resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate include a molecular weight of 210.62 . It is a solid at room temperature . More specific properties like melting point, boiling point, and solubility are not provided in the available resources.

Scientific Research Applications

Field

This compound is used in the field of Cancer Therapy .

Application

“Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” is a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives that have shown potent activities against FGFR1, 2, and 3 . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .

Results

Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Treatment of Disorders Involving Elevated Plasma Blood Glucose

Field

This compound is used in the field of Endocrinology .

Application

Compounds similar to “methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate” have shown efficacy in reducing blood glucose . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .

Method of Application

The specific method of application or experimental procedures are not detailed in the source .

Results

The results suggest that these compounds may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Kinase Inhibition

Field

This compound is used in the field of Biochemistry .

Application

Pyrrolopyrazine derivatives, which include “methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate”, have shown more activity on kinase inhibition . Kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a part in several cellular processes, including cell signaling, cellular transport, secretion, and protein regulation .

Method of Application

The specific method of application or experimental procedures are not detailed in the source .

Results

According to the findings, 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .

Glucose Uptake Stimulation

Field

This compound is used in the field of Endocrinology .

Application

4-substituted 6-methyl-pyrrolo [3,4- c]pyridine-1,3 (2H)-dione derivatives effectively reduce blood glucose levels without affecting the concentration of circulating insulin . These compounds stimulate glucose uptake into muscle and fat cells .

Method of Application

The specific method of application or experimental procedures are not detailed in the source .

Results

These compounds reduce blood glucose levels by stimulating glucose uptake into muscle and fat cells .

Safety And Hazards

This compound is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

methyl 6-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)12-5-4-6-2-3-7(10)11-8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPHTTJYZGPHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C=CC2=C1N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Citations

For This Compound
1
Citations
H Nakano, T Hasegawa, H Kojima… - ACS Medicinal …, 2017 - ACS Publications
In the development of kinase inhibitors, one of the major concerns is selectivity. An effective strategy to achieve high selectivity is to utilize structural differences among kinases to inform …
Number of citations: 27 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.